Croconic acid
Croconic acid
Croconic acid or 4,5-dihydroxycyclopentenetrione has a cyclopentene backbone with two hydroxyl groups adjacent to the double bond and three ketone groups on the remaining carbon atoms. Croconic acid forms ethers such as dimethyl croconate where the hydrogen atom of the hydroxyl group is substituted with an alkyl group. Croconic acid is used to prepare 1,3-bis-(2-dimethylamino-5-thienyl)croconine by reacting with dimethyl-thiophen-2-yl-amine. It is also used in organic synthesis and employed as a dye for biological research purposes. Further, it is involved in the preparation of ethers such as dimethyl croconate. In addition to this, it acts as a ligand and form coordination complexes with metals such as barium, copper, silver and lead.
Brand Name:
Vulcanchem
CAS No.:
488-86-8
VCID:
VC20804750
InChI:
InChI=1S/C5H2O5/c6-1-2(7)4(9)5(10)3(1)8/h6-7H
SMILES:
C1(=C(C(=O)C(=O)C1=O)O)O
Molecular Formula:
C5H2O5
Molecular Weight:
142.07 g/mol
Croconic acid
CAS No.: 488-86-8
Cat. No.: VC20804750
Molecular Formula: C5H2O5
Molecular Weight: 142.07 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Croconic acid or 4,5-dihydroxycyclopentenetrione has a cyclopentene backbone with two hydroxyl groups adjacent to the double bond and three ketone groups on the remaining carbon atoms. Croconic acid forms ethers such as dimethyl croconate where the hydrogen atom of the hydroxyl group is substituted with an alkyl group. Croconic acid is used to prepare 1,3-bis-(2-dimethylamino-5-thienyl)croconine by reacting with dimethyl-thiophen-2-yl-amine. It is also used in organic synthesis and employed as a dye for biological research purposes. Further, it is involved in the preparation of ethers such as dimethyl croconate. In addition to this, it acts as a ligand and form coordination complexes with metals such as barium, copper, silver and lead. |
|---|---|
| CAS No. | 488-86-8 |
| Molecular Formula | C5H2O5 |
| Molecular Weight | 142.07 g/mol |
| IUPAC Name | 4,5-dihydroxycyclopent-4-ene-1,2,3-trione |
| Standard InChI | InChI=1S/C5H2O5/c6-1-2(7)4(9)5(10)3(1)8/h6-7H |
| Standard InChI Key | RBSLJAJQOVYTRQ-UHFFFAOYSA-N |
| SMILES | C1(=C(C(=O)C(=O)C1=O)O)O |
| Canonical SMILES | C1(=C(C(=O)C(=O)C1=O)O)O |
| Melting Point | >300 °C(lit.) |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator